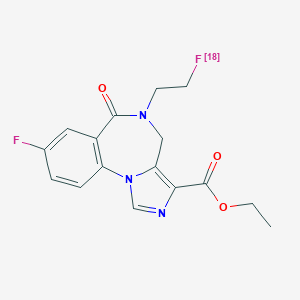

5-(2'-(18F)Fluoroethyl)flumazenil

説明

特性

CAS番号 |

143693-57-6 |

|---|---|

分子式 |

C16H15F2N3O3 |

分子量 |

334.31 g/mol |

IUPAC名 |

ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1 |

InChIキー |

NRBIGDVWCXXFLI-SJPDSGJFSA-N |

SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |

異性体SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F] |

正規SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |

他のCAS番号 |

143693-57-6 |

同義語 |

5-(2'-(18F)fluoroethyl)flumazenil 5-(2'-fluoroethyl)flumazenil |

製品の起源 |

United States |

Radiochemistry and Radiosynthesis of 5 2 18f Fluoroethyl Flumazenil

Precursor Synthesis and Identification for 5-(2'-(18F)Fluoroethyl)flumazenil Production

The successful radiosynthesis of 5-(2'-(18F)Fluoroethyl)flumazenil is critically dependent on the availability of high-quality precursors. These molecules are designed to facilitate the efficient and regioselective incorporation of the 18F-label in the final step of the synthesis.

Utilization of Nitro-Analog Precursors (e.g., Ro 15-2344, Nitromazenil)

A prominent strategy for the synthesis of [18F]flumazenil and its analogs involves the use of nitro-substituted precursors. nih.govresearchgate.netmdpi.com One such precursor is Ro 15-2344, also known as Nitromazenil. nih.govnih.govpooyesh-taradeh.ir This compound, chemically named ethyl 5,6-dihydro-5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a] nih.goviaea.orgbenzodiazepine-3-carboxylate, features a nitro group at the 8-position of the benzodiazepine (B76468) ring system. pooyesh-taradeh.irgoogle.com

The rationale behind using a nitro-analog precursor lies in the electron-withdrawing nature of the nitro group. nih.gov This property activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the introduction of the [18F]fluoride. nih.gov However, the synthesis of [18F]flumazenil from nitromazenil can be challenging, often requiring harsh reaction conditions such as high temperatures (around 160°C) and extended reaction times (e.g., 30 minutes). mdpi.comnih.gov Despite these challenges, this method can produce [18F]flumazenil with high specific activity, which is crucial for receptor imaging studies. mdpi.comnih.gov The presence of unreacted nitromazenil in the final product can, however, lower the specific activity. nih.govresearchgate.net

Radiofluorination Methodologies for [18F]Fluoroethylation

The introduction of the fluorine-18 (B77423) atom is the defining step in the synthesis of any 18F-labeled radiotracer. For 5-(2'-(18F)Fluoroethyl)flumazenil, this is achieved through [18F]fluoroethylation, a process that attaches a fluoroethyl group containing the 18F isotope to a precursor molecule. Various methodologies have been developed to accomplish this transformation efficiently.

Nucleophilic Radiofluorination Approaches

Nucleophilic substitution is the most common method for introducing fluorine-18 into organic molecules. acs.org This approach utilizes the [18F]fluoride ion, typically produced in a cyclotron, as a nucleophile to displace a leaving group on the precursor molecule. acs.org The success of this reaction hinges on the reactivity of the precursor and the reaction conditions.

In the context of flumazenil (B1672878) derivatives, nucleophilic radiofluorination often targets an activated aromatic ring. For instance, the nitro group in nitromazenil serves as a leaving group that can be displaced by [18F]fluoride. nih.govnih.gov This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.comnih.govuchicago.edu The fluoride (B91410) ion is usually activated by a phase-transfer catalyst, such as a potassium/Kryptofix-2.2.2 complex or a tetra-alkylammonium salt. acs.orgnih.govnih.gov

Recent advancements have explored copper-mediated radiofluorination of stannyl (B1234572) precursors as an effective method for producing [18F]flumazenil. researchgate.netnih.govmdpi.com This technique has been shown to proceed efficiently without the need for phase transfer catalysts. nih.gov

Isotopic Exchange Methods for [18F]Flumazenil Synthesis

An alternative to using a nitro-precursor is the isotopic exchange method. nih.goviaea.orgnih.gov In this approach, the non-radioactive fluorine-19 atom already present in the flumazenil molecule is exchanged with a radioactive fluorine-18 atom. nih.govresearchgate.net This method offers the advantage of using the readily available flumazenil as the precursor. nih.gov

The isotopic exchange is typically carried out by reacting flumazenil with [18F]fluoride at high temperatures. nih.goviaea.org While this method can be simpler in terms of precursor synthesis, it often results in a product with lower specific activity due to the presence of a large excess of the non-radioactive (cold) flumazenil. nih.govresearchgate.net Researchers have investigated various purification methods, including cartridge-based and HPLC-based techniques, to improve the purity and specific activity of the final product. nih.gov

Use of [18F]Fluoroethyl Tosylate and Related Reagents

Instead of directly fluorinating the flumazenil core, an alternative strategy involves the use of a pre-labeled synthon, such as [18F]fluoroethyl tosylate. rsc.orgresearchgate.netresearchgate.net This versatile reagent is prepared by the nucleophilic substitution of a suitable precursor, like ethylene (B1197577) glycol ditosylate, with [18F]fluoride. nih.govsnmjournals.org

Once synthesized, [18F]fluoroethyl tosylate can be reacted with a suitable flumazenil precursor that has a nucleophilic site, such as a hydroxyl or an amino group, to form the desired 5-(2'-(18F)Fluoroethyl)flumazenil. rsc.orgresearchgate.net This two-step approach can offer advantages in terms of milder reaction conditions for the final coupling step and applicability to a wider range of precursors.

Optimization of Radiosynthesis Parameters

Optimizing the reaction conditions is paramount to achieving high radiochemical yields, purity, and specific activity. Key parameters that are often fine-tuned include the reaction temperature, reaction time, solvent, and the nature and concentration of the base and phase-transfer catalyst.

For the nucleophilic substitution on nitromazenil, temperatures around 150-160°C are common. mdpi.comnih.gov Solvents like DMF, DMSO, and acetonitrile (B52724) have been investigated, with DMF often being the solvent of choice. nih.gov The choice of base and phase-transfer catalyst, such as the K2CO3/Kryptofix-2.2.2 system, is also critical for activating the [18F]fluoride. mdpi.com

In the case of isotopic exchange, temperatures between 110°C and 160°C have been explored. nih.goviaea.org Studies have shown that higher temperatures can lead to degradation of the product. nih.gov The purification method, whether by solid-phase extraction (SPE) cartridge or high-performance liquid chromatography (HPLC), significantly impacts the final yield and purity. nih.gov

For syntheses involving [18F]fluoroethyl tosylate, the optimization focuses on both the synthesis of the tosylate itself and the subsequent coupling reaction. nih.govmdpi.com The conditions for the tosylate formation, including temperature and precursor concentration, are carefully controlled to maximize its yield and purity before it is used in the next step. nih.gov

Interactive Data Table: Comparison of Radiosynthesis Methods for [18F]Flumazenil Derivatives

| Method | Precursor | Key Reagents | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Nucleophilic Substitution | Nitromazenil (Ro 15-2344) | [18F]Fluoride, K2CO3/Kryptofix-2.2.2, DMF | 150-160 | 15-30 mdpi.comnih.gov | High specific activity | Harsh reaction conditions, potential for precursor contamination |

| Isotopic Exchange | Flumazenil | [18F]Fluoride, Acetonitrile | 110-160 | 10-16 nih.gov | Simple precursor | Lower specific activity, potential for degradation at high temperatures |

| Copper-Mediated Fluorination | Stannyl-mazenil | [18F]Fluoride, Copper triflate, Pyridine, DMA | 120 | ~22 nih.govmdpi.com | Efficient, no phase-transfer catalyst needed | Requires synthesis of specific stannyl precursor |

| Two-Step (using [18F]Fluoroethyl Tosylate) | Des-ethyl-hydroxy-flumazenil | [18F]Fluoroethyl tosylate, Base | Varies | Varies | Milder final step, versatile | Two-step process, requires synthesis of labeled synthon |

Reaction Conditions (e.g., Temperature, Solvent, Time)

The radiosynthesis of [¹⁸F]FEF typically involves a nucleophilic substitution reaction. Various precursors and reaction conditions have been explored to achieve optimal incorporation of the fluorine-18 (¹⁸F) isotope.

One common method involves the radiofluorination of a nitro-analog precursor, Ro 15-2344. nih.gov This reaction is generally performed using a K¹⁸F/Kryptofix 2.2.2 (K₂₂₂) complex in an appropriate solvent. nih.gov Another approach utilizes a stannyl precursor, which has been shown to be an effective strategy for production. mdpi.com Isotopic exchange methods have also been investigated. nih.govresearchgate.net

The choice of solvent, reaction temperature, and time are critical parameters that significantly influence the outcome of the synthesis. Dimethylformamide (DMF) and acetonitrile are commonly used solvents. nih.govnih.gov Reaction temperatures can range from 110°C to 160°C, with reaction times varying from 10 to 30 minutes. nih.govnih.gov Studies have shown that temperatures exceeding 110°C can sometimes lead to the degradation of the product and the formation of impurities. nih.govresearchgate.net For instance, one study noted that increasing the reaction temperature to 120°C improved the radiochemical yield, but a further increase to 140°C did not offer additional benefits. mdpi.com

Interactive Data Table: Reaction Conditions for the Synthesis of [¹⁸F]FEF

| Precursor | Solvent | Temperature (°C) | Time (min) | Key Findings | Reference |

| Nitro-analog (Ro 15-2344) | DMF | 160 | 30 | Achieved 55-60% ¹⁸F incorporation. | nih.gov |

| Flumazenil Precursor | Acetonitrile | 110 | 10 | Optimal temperature to avoid degradation. | nih.gov |

| Stannyl Precursor | DMA | 120 | 10 | Optimal conditions for copper-catalyzed radiofluorination. | mdpi.com |

| Flumazenil Precursor | Acetonitrile | >110 | - | Degradation (~30%) in radiochemical purity observed. | nih.gov |

| Nitroflumazenil | DMF | - | - | Used in an automated synthesis approach. | researchgate.net |

Radiochemical Yield and Efficiency

The radiochemical yield (RCY) is a critical measure of the efficiency of the radiosynthesis process. It is typically reported as a percentage, corrected for decay. The efficiency of ¹⁸F incorporation and the final yield of [¹⁸F]FEF can vary significantly depending on the chosen synthetic route and purification method.

For the nucleophilic substitution of a nitro-precursor, ¹⁸F incorporation rates of 55-60% have been reported, resulting in a final radiochemical yield of about 30% at the end of bombardment (EOB). nih.gov In contrast, methods using an isotopic exchange approach have reported lower yields, around 10-16%. nih.govresearchgate.net A copper-mediated radiofluorination of a stannyl precursor has demonstrated a decay-corrected yield of 22.2 ± 2.7%. mdpi.com

Interactive Data Table: Radiochemical Yield of [¹⁸F]FEF

| Synthesis Method | Radiochemical Yield (%) | Purification Method | Reference |

| Nucleophilic substitution of nitro-precursor | ~30% (EOB) | HPLC | nih.gov |

| Isotopic exchange | 16 ± 4% | Cartridge-based | nih.govresearchgate.net |

| Isotopic exchange | 10 ± 4% | HPLC-based | nih.govresearchgate.net |

| Copper-mediated radiofluorination of stannyl precursor | 22.2 ± 2.7% (decay-corrected) | HPLC | mdpi.com |

| Automated synthesis from nitroflumazenil precursor | 15-20% (decay-corrected at EOB) | HPLC | mdpi.com |

| Automated synthesis with SPE purification | 6.4 ± 0.7% (not decay corrected) | SPE | nih.gov |

Development of Automated Synthesis Modules

To facilitate the routine and reproducible production of [¹⁸F]FEF for clinical use, significant effort has been directed towards the development of automated synthesis modules. These modules integrate the entire process, from the initial radiofluorination reaction to the final purification and formulation of the radiotracer.

Several commercially available synthesis platforms, such as the TRACERlab FX N Pro and the Trasis AllinOne (AIO), have been adapted for the automated synthesis of [¹⁸F]FEF. nih.govnih.gov These automated systems offer the advantages of reduced operator radiation exposure, improved consistency, and compliance with Good Manufacturing Practice (GMP) standards. nih.gov A fully automated, cassette-based synthesis has been developed that yields multi-patient doses of [¹⁸F]FEF in approximately 55 minutes. nih.gov Another automated approach using a Tracerlab FX-FN synthesizer reported a total synthesis time of 90 minutes. mdpi.com The iPhase FlexLab radiochemistry module has also been utilized for the automated production of clinically suitable [¹⁸F]FEF. mdpi.com

Purification and Quality Control of 5-(2'-(18F)Fluoroethyl)flumazenil

Following radiosynthesis, the crude reaction mixture contains the desired [¹⁸F]FEF along with unreacted ¹⁸F-fluoride, precursor molecules, and other byproducts. Therefore, a robust purification and rigorous quality control process is essential to ensure the final product is suitable for its intended application.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of [¹⁸F]FEF. nih.govmdpi.comnih.govnih.gov This method allows for the effective separation of the desired product from impurities, ensuring a high radiochemical purity of the final formulation. nih.gov

Semi-preparative HPLC systems equipped with a C18 column are commonly employed. mdpi.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile. mdpi.com The retention time of [¹⁸F]FEF under specific HPLC conditions is a key parameter for its identification and collection. For example, one study reported a retention time of 15.1 ± 1.5 minutes. nih.gov Another reported a retention time of 15.4 minutes. researchgate.net

Solid-Phase Extraction (SPE) Techniques

As an alternative or complementary method to HPLC, Solid-Phase Extraction (SPE) is also utilized for the purification of [¹⁸F]FEF. researchgate.netnih.govresearchgate.net SPE offers a simpler and often faster method for purification.

Various SPE cartridges, such as C18 and polymeric reversed-phase cartridges, are used to trap the radiolabeled product while allowing impurities to pass through. mdpi.comnih.govresearchgate.net The purified [¹⁸F]FEF is then eluted from the cartridge using a suitable solvent, often a mixture of ethanol (B145695) and a buffer. nih.govresearchgate.net For instance, a C18 Sep-Pak cartridge has been successfully used for purification, enabling the application of the tracer in human studies. researchgate.net Some automated synthesis modules have been specifically designed to incorporate SPE for purification, avoiding the need for HPLC. nih.gov

Assessment of Radiochemical Purity

The radiochemical purity of the final [¹⁸F]FEF product is a critical quality control parameter, ensuring that the radioactivity is primarily associated with the desired chemical form. This is typically assessed using analytical radio-HPLC or radio-thin-layer chromatography (radio-TLC). mdpi.comsid.ir

The goal is to achieve a high radiochemical purity, typically greater than 95%. nih.gov Studies have reported radiochemical purities of 96.5 ± 1.8% for cartridge-based purification and 97.3 ± 1.4% for HPLC-based purification. nih.govresearchgate.net Another study achieved a radiochemical purity of over 97% using an automated synthesis with SPE purification. nih.gov A copper-mediated synthesis followed by HPLC purification resulted in a radiochemical purity of over 98%. mdpi.com

Interactive Data Table: Purity of [¹⁸F]FEF

| Purification Method | Radiochemical Purity (%) | Key Findings | Reference |

| Cartridge-based | 96.5 ± 1.8% | - | nih.govresearchgate.net |

| HPLC-based | 97.3 ± 1.4% | Ensured a single product irrespective of labeling reaction temperature. | nih.govresearchgate.net |

| Automated SPE | > 97% | Provided a low level of chemical impurities (< 5 µg/mL). | nih.gov |

| Copper-mediated synthesis with HPLC | > 98% | Met quality control specifications for F-18-labelled radiopharmaceuticals. | mdpi.com |

| SPE Cartridge | 94 ± 2% | Allowed for application in human studies. | researchgate.net |

Specific Activity Characterization

The specific activity of a radiotracer is a critical parameter, representing the amount of radioactivity per unit mass of the compound. It is a key indicator of the suitability of a radioligand for positron emission tomography (PET) imaging, as high specific activity is essential to administer a tracer dose that is low enough to avoid pharmacological effects while still providing a detectable signal.

In the development of 5-(2'-(18F)Fluoroethyl)flumazenil ([¹⁸F]FEF), the specific activity has been a subject of investigation to ensure its efficacy as a PET tracer for central benzodiazepine receptors. Research has shown that the specific activity of [¹⁸F]FEF can vary depending on the synthetic methodology employed.

One study reported the specific activity of [¹⁸F]FEF to be in the range of 6 to 10 GBq/µmol. researchgate.net This level of specific activity is considered suitable for human PET studies, allowing for the visualization of benzodiazepine receptors without inducing pharmacological responses from the tracer itself.

For comparison, various radiosyntheses of the parent compound, flumazenil, labeled with fluorine-18 ([¹⁸F]Flumazenil), have yielded a range of specific activities. An isotopic exchange method for [¹⁸F]Flumazenil resulted in a specific activity of 120 ± 20 GBq/μmol. nih.govnih.govresearchgate.net Another approach, utilizing a diaryliodonium salt precursor, achieved a higher specific activity of 370–450 GBq/μmol for [¹⁸F]Flumazenil. rsc.org Furthermore, a copper-mediated radiofluorination of a stannyl precursor for [¹⁸F]Flumazenil reported a molar activity of 247.9 ± 25.9 GBq/µmol. nih.gov

These findings highlight the importance of the chosen radiosynthetic route in determining the final specific activity of the radiotracer. While the specific activity reported for [¹⁸F]FEF is lower than some of the values achieved for [¹⁸F]Flumazenil, it has been demonstrated to be sufficient for successful PET imaging of benzodiazepine receptors in humans. researchgate.netnih.gov

Table 1: Specific Activity of 5-(2'-(18F)Fluoroethyl)flumazenil and Related Compounds

| Compound | Specific Activity (GBq/µmol) | Synthesis Method |

| 5-(2'-(18F)Fluoroethyl)flumazenil ([¹⁸F]FEF) | 6 - 10 | Not specified in detail |

| [¹⁸F]Flumazenil | 120 ± 20 | Isotopic Exchange |

| [¹⁸F]Flumazenil | 370 - 450 | From Diaryliodonium Salt Precursor |

| [¹⁸F]Flumazenil | 247.9 ± 25.9 | Copper-Mediated Radiofluorination |

Preclinical Pharmacological Evaluation of 5 2 18f Fluoroethyl Flumazenil

In Vitro Receptor Binding Studies

Determination of Affinity and Selectivity for Central Benzodiazepine (B76468) Receptors (BZR)

In vitro studies have consistently demonstrated that 5-(2'-(18F)Fluoroethyl)flumazenil exhibits a high affinity and selectivity for central benzodiazepine receptors (BZR). nih.gov These receptors are a key target for a class of drugs known as benzodiazepines, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. meduniwien.ac.at The affinity of a radioligand for its target receptor is a critical determinant of its utility for PET imaging, as it influences the signal-to-noise ratio and the ability to detect subtle changes in receptor density or occupancy.

Competitive Binding Assays with Reference Ligands (e.g., [3H]Flumazenil, [3H]Ro 15-4513)

Competitive binding assays are a standard method used to determine the affinity of a new ligand by measuring its ability to displace a known radiolabeled ligand from its receptor. Studies have shown that 5-(2'-(18F)Fluoroethyl)flumazenil effectively competes with established BZR ligands such as [3H]Flumazenil and [3H]Ro 15-4513 for binding to the receptor. nih.govmdpi.com For instance, in rat brain membrane preparations, the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for fluoroflumazenil, a derivative of flumazenil (B1672878), was found to be 3.5 nM, which is comparable to that of flumazenil itself (2.8 nM). meduniwien.ac.at This indicates that [18F]FEF possesses a similar high affinity for the BZR as its parent compound.

| Compound | IC50 (nM) |

| Fluoroflumazenil | 3.5 |

| Flumazenil | 2.8 |

This table displays the half maximal inhibitory concentration (IC50) values for Fluoroflumazenil and Flumazenil, indicating their comparable high affinity for the benzodiazepine receptor.

Assessment of Interactions with GABA-A Receptor Subtypes (e.g., α6 subunit)

The GABA-A receptor, the primary target of benzodiazepines, is a complex protein composed of different subunits. The specific combination of these subunits determines the pharmacological properties of the receptor. While most benzodiazepine binding sites are located at the interface of α and γ subunits, some subtypes, such as those containing the α6 subunit, exhibit different binding characteristics. researchgate.net Studies have indicated that [18F]FEF may have a relatively higher affinity for benzodiazepine receptors containing the α6 subunit compared to [11C]flumazenil. researchgate.net This differential affinity could be advantageous for studying specific neuronal populations where these receptor subtypes are predominantly expressed.

In Vivo Preclinical Characterization in Animal Models

Selection of Animal Models (e.g., Rodents, Non-Human Primates)

The preclinical evaluation of 5-(2'-(18F)Fluoroethyl)flumazenil has utilized a variety of animal models to assess its in vivo behavior. These models are essential for understanding the biodistribution, pharmacokinetics, and target engagement of the radiotracer before its application in humans.

Rodents: Rats and mice are commonly used in the initial stages of preclinical research due to their well-characterized physiology and the availability of established experimental paradigms. nih.govucl.ac.be Studies in rodents have been instrumental in determining the biodistribution, metabolism, and binding specificity of [18F]FEF. nih.gov For example, in vivo competition studies in rats have confirmed that [18F]FEF specifically binds to benzodiazepine receptors in the brain. nih.govucl.ac.be

Non-Human Primates: Non-human primates, such as baboons and cynomolgus monkeys, are often used in later stages of preclinical evaluation due to their closer physiological and neuroanatomical similarity to humans. nih.govnih.gov PET imaging studies in baboons have shown that [18F]FEF rapidly localizes in benzodiazepine receptor-rich areas of the brain, and this specific binding can be blocked by the co-injection of unlabeled flumazenil, confirming its target engagement in a primate model. nih.gov

The selection of appropriate animal models is a critical step in the preclinical research process, allowing for a comprehensive evaluation of a new radiotracer's properties before it can be considered for clinical use. mdpi.com

Brain Uptake and Regional Distribution Patterns in Animal Brains

Studies in various animal models, including baboons and rats, have demonstrated that 5-(2'-(18F)Fluoroethyl)flumazenil ([18F]FEF) rapidly enters the brain after intravenous administration. nih.govmdpi.com The distribution of the radiotracer within the brain corresponds to the known densities of central benzodiazepine receptors (BzR). nih.govnih.gov

In baboons, positron emission tomography (PET) imaging has shown that [18F]FEF localizes in cerebral tissues rich in benzodiazepine receptors, and this selective uptake is maintained for over two hours. nih.gov Similarly, in rats, high uptake of [18F]FEF has been observed in brain regions known for high concentrations of GABAA receptors, such as the cortex, hippocampus, and amygdala. mdpi.com Specifically, ex vivo autoradiography in rats has detailed the distribution pattern, with the most intense accumulation in the prefrontal cortex, cortex, hippocampus, and amygdala. mdpi.com

The regional distribution in rats, as determined by PET imaging, shows the highest activity in the hippocampus, followed by the cortex, with the lowest activity in the pons. This pattern of uptake, with high concentrations in cortical areas and lower levels in regions like the pons, is consistent with the distribution of benzodiazepine receptors. nih.gov

Below is a data table summarizing the regional brain uptake in rats.

| Brain Region | Uptake (%ID/g) in Rats |

| Hippocampus | 9.7 ± 1.3 |

| Frontal Cortex | 8.4 ± 0.9 |

| Reference: | nih.gov |

Note: %ID/g refers to the percentage of injected dose per gram of tissue.

Evaluation of Receptor Specificity and Displaceability through Blocking Studies in Animals

The specific binding of [18F]FEF to central benzodiazepine receptors has been confirmed through blocking studies in animal models. nih.govnih.gov These studies involve the co-administration or pre-treatment with a non-radioactive ligand that has a high affinity for the same receptor, which competes with the radiotracer for binding sites.

In a study involving a baboon, the co-injection of unlabeled flumazenil resulted in an approximate 95% reduction in the receptor-specific uptake of [18F]FEF, effectively eliminating the heterogeneous distribution of the tracer in the brain. nih.gov This demonstrates that the uptake of [18F]FEF is indeed mediated by its binding to benzodiazepine receptors.

Similar findings have been reported in rodent studies. In mice, competition with flumazenil confirmed that [18F]FEF binds specifically to benzodiazepine receptors in the brain. nih.govucl.ac.be Furthermore, in rats, pre-treatment with diazepam, a benzodiazepine receptor agonist, led to a marked decrease in the accumulation of [18F]FEF in all brain regions, as observed through ex vivo autoradiography and in vivo PET imaging. mdpi.com Increasing doses of diazepam resulted in a dose-dependent reduction in the cerebral uptake of [18F]FEF. mdpi.com

The table below illustrates the effect of a blocking agent on [18F]FEF uptake.

| Condition | Receptor-Specific Uptake Reduction | Animal Model |

| Co-injection with unlabeled flumazenil | ~95% | Baboon |

| Reference: | nih.gov |

Quantitative Analysis of Receptor Binding in Vivo Animal Models (e.g., Distribution Volume, Binding Potential)

Quantitative analysis of [18F]FEF binding in animal models has been performed to determine key parameters such as the distribution volume (VT) and binding potential, which provide measures of receptor availability. These analyses often involve kinetic modeling of the PET data.

In a study on mice, the effects of different anesthetic agents on the distribution volume of [18F]FEF were investigated. nih.gov The apparent total volume of distribution (VT), calculated using an image-derived input function, was assessed under various conditions. The study found that some anesthetic agents could alter the VT of [18F]FEF in brain regions like the hippocampus and frontal cortex. nih.gov

Comparisons between [18F]FEF and its carbon-11 (B1219553) labeled counterpart, [11C]flumazenil, have also been conducted. While direct quantitative comparisons in animal models are detailed in human studies, the kinetic behavior and binding of the two tracers are generally similar. nih.govcnr.it However, some studies suggest that [18F]FEF exhibits a lower in vivo receptor binding compared to [11C]flumazenil. nih.govresearchgate.net

The table below presents the distribution volume of [18F]FEF in different brain regions of mice under a specific anesthetic condition.

| Brain Region | Distribution Volume (VT*) | Anesthetic |

| Frontal Cortex | No significant difference between anesthetized and dex-treated conditions | Ketamine/Dexmedetomidine |

| Hippocampus | No significant difference between anesthetized and dex-treated conditions | Ketamine/Dexmedetomidine |

| Reference: | nih.gov |

Note: VT represents the apparent total volume of distribution.*

Organ Distribution and Biodistribution Profiles in Rodents

The biodistribution of [18F]FEF has been characterized in rodents to understand its uptake and clearance from various organs. nih.gov Pre-clinical studies in mice have detailed the distribution of radioactivity following intravenous injection. nih.gov

The accumulation of [18F]FEF in the brain was found to be lower than that of [3H]Flumazenil, a result attributed to the rapid metabolism of [18F]FEF. nih.gov While specific organ uptake values are part of broader biodistribution studies, the primary findings emphasize the role of metabolism in dictating the in vivo fate of the compound.

Comparative Preclinical Analysis of 5-(2'-[18F]Fluoroethyl)flumazenil with [11C]Flumazenil and Other Radioligands

Comparative In Vivo Binding Kinetics and Distribution in Animal Models

The radiolabeled benzodiazepine antagonist, 5-(2'-[18F]fluoroethyl)flumazenil ([18F]FEF), has demonstrated promising characteristics for in vivo imaging of central benzodiazepine receptors (BZR). Preclinical studies in various animal models have been crucial in elucidating its binding kinetics and distribution profile, often in direct comparison to the well-established radioligand, [11C]Flumazenil ([11C]FMZ).

In a study involving baboons, positron emission tomography (PET) imaging following intravenous injection of [18F]FEF revealed rapid localization in cerebral tissues rich in benzodiazepine receptors. nih.gov This selective uptake was sustained for over two hours, indicating stable binding to the target receptors. nih.gov Co-injection of a high dose of unlabeled flumazenil resulted in a dramatic reduction of receptor-specific binding by approximately 95%, confirming the high specificity of [18F]FEF for the BZR. nih.gov

When compared to [11C]FMZ, [18F]FEF exhibits some differences in its kinetic profile. While both tracers show similar in vivo binding characteristics, [18F]FEF is reported to have lower affinity for benzodiazepine receptors and more rapid kinetics in the brain. nih.govmdpi.com Studies directly comparing [18F]flumazenil ([18F]FMZ), which shares an identical structure with [11C]FMZ, have shown similar pharmacokinetics and PET imaging characteristics. nih.govnih.gov However, another 18F-labeled analog, 18F-FEFMZ, displayed lower receptor affinity and higher nonspecific binding compared to [11C]FMZ, which was attributed to faster metabolism and kinetics. nih.gov

The distribution of [18F]FEF in the brain aligns with the known density of benzodiazepine receptors, with high uptake observed in regions like the cortex, thalamus, and cerebellum. iaea.org This regional distribution can be effectively blocked by the co-administration of unlabeled flumazenil, further highlighting its specific binding. iaea.org PET imaging in a cynomolgus monkey with [18F]flumazenil demonstrated selective uptake in areas with high BZR density, and this binding was almost entirely inhibited in blocking experiments. nih.gov

The following table provides a summary of the comparative in vivo binding characteristics of [18F]FEF and other radioligands in animal models.

| Radioligand | Animal Model | Key Findings |

| [18F]FEF | Baboon | Rapid localization in BZR-rich cerebral tissues; selective disposition retained for >2 hours; ~95% reduction in specific uptake with blocking agent. nih.gov |

| [18F]FEF | Rodents | Specific binding to brain BZR confirmed by competition studies; lower brain accumulation compared to [3H]Flumazenil. nih.gov |

| [18F]FEF vs. [11C]FMZ | General Comparison | [18F]FEF has lower receptor affinity and more rapid kinetics. nih.gov |

| [18F]FMZ vs. [11C]FMZ | General Comparison | Similar pharmacokinetics and PET imaging characteristics. nih.govnih.gov |

| [18F]flumazenil | Cynomolgus Monkey | Selective uptake in BZR-rich areas; binding almost completely inhibited by unlabeled flumazenil. nih.gov |

| [18F]FFMZ | Rats | High uptake in cortex, thalamus, and cerebellum, which was blockable. iaea.org |

Application of 5 2 18f Fluoroethyl Flumazenil in Preclinical Neuroscience Research

Preclinical Investigations of Neuropsychiatric and Neurological Conditions

The application of 5-(2'-(18F)Fluoroethyl)flumazenil PET imaging in animal models has yielded significant insights into the pathophysiology of epilepsy and anxiety disorders.

In animal models of epilepsy, such as those induced by kainic acid, PET imaging with fluorine-18 (B77423) labeled flumazenil (B1672878) derivatives has been instrumental in studying the role of GABA-A receptors in the generation of seizures. Studies have shown that PET can detect decreased receptor density (Bmax) in the hippocampi of epileptic rats compared to controls. This reduction in GABAergic inhibition is believed to contribute to the hyperexcitability that characterizes epilepsy.

A critical application in this field is the localization of the epileptogenic zone , the area of the brain where seizures originate. researchgate.netnih.gov Preclinical studies have demonstrated that PET with flumazenil tracers can identify these zones with high specificity. nih.govresearchgate.net The area of reduced tracer uptake on a PET scan often corresponds to the epileptogenic focus and can be more restricted and sharply defined than abnormalities seen with other imaging modalities like [18F]FDG-PET. nih.govnih.gov

| Animal Model | Key Finding | Imaging Modality | Reference |

|---|---|---|---|

| Kainic acid-induced epileptic rats | Decreased Bmax in the hippocampi compared to controls. | [18F]-FMZ-PET | |

| Temporal Lobe Epilepsy (TLE) patients (clinical correlation) | [18F]-FMZ PET showed a more restricted region of abnormality for epileptogenic zone localization compared to [18F]-FDG PET. | [18F]-FMZ PET vs. [18F]-FDG PET | nih.gov |

Preclinical research has also utilized 5-(2'-(18F)Fluoroethyl)flumazenil and similar tracers to investigate the neurobiology of anxiety. mdpi.com In animal models of anxiety, such as fear-conditioned rats, PET imaging has revealed significant reductions in GABA-A receptor availability in brain regions central to the fear circuitry, including the amygdala, prefrontal cortex, cortex, and hippocampus. nih.govresearchgate.net

These findings from both in vivo PET and ex vivo autoradiography studies support the hypothesis that altered GABAergic neurotransmission plays a crucial role in the pathophysiology of anxiety disorders. mdpi.comnih.gov The ability to quantify these changes in receptor availability provides a valuable biomarker for assessing the anxiolytic potential of new therapeutic agents.

| Animal Model | Brain Regions with Reduced GABA-A Receptor Availability | Imaging/Analysis Method | Reference |

|---|---|---|---|

| Fear-conditioned rats | Amygdala, prefrontal cortex, cortex, hippocampus | [18F]flumazenil NanoPET/CT and ex vivo autoradiography | mdpi.comnih.govresearchgate.net |

Preclinical Evaluation of Cortical Damage and Receptor Alterations

The utility of 5-(2'-(18F)Fluoroethyl)flumazenil extends to the assessment of cortical damage and subsequent receptor alterations in preclinical models of brain injury. As a PET imaging agent, it is being explored for the evaluation of cortical damage in conditions such as stroke and Alzheimer's disease. nih.gov

In a study utilizing a rat model of traumatic brain injury (TBI) induced by lateral fluid percussion, PET imaging with [18F]flumazenil was employed to investigate in-vivo molecular and cellular changes. nih.govnih.gov The level of [18F]flumazenil uptake serves as an indicator of interneuronal activity and, ultimately, cell death. nih.gov The study observed a down-regulation in the uptake of [18F]flumazenil in the injured (right) hemisphere of the rat brain on day 14 post-injury, highlighting its potential to quantify neuronal alterations following traumatic injury. nih.gov These findings underscore the promise of [18F]flumazenil as a radioligand for exploring the complex in-vivo processes associated with TBI. nih.gov

The table below summarizes the key findings from the preclinical TBI study.

| Animal Model | Injury Type | PET Tracer | Time Point | Key Finding in Injured Hemisphere |

| Rat | Lateral Fluid Percussion | [18F]flumazenil | Day 14 | Down-regulated uptake |

Exploration in Animal Models of Other Neurodegenerative and Neurological Disorders

Beyond cortical damage, 5-(2'-(18F)Fluoroethyl)flumazenil has been instrumental in studying other neurodegenerative and neurological conditions in animal models. A notable application is in the investigation of anxiety disorders. In a fear-conditioned rat model of anxiety, nanoPET imaging with [18F]flumazenil revealed a significant global reduction in GABA-A receptor availability compared to control rats. nih.gov

This study provided quantitative data on the specific binding ratios of [18F]flumazenil, which were significantly lower in several brain regions of the anxiety model rats. nih.gov These findings directly implicate alterations in the GABAergic system in the pathophysiology of anxiety. nih.gov

The following table details the reduction in [18F]flumazenil specific binding ratios in different brain regions of fear-conditioned rats compared to controls. nih.gov

| Brain Region | Specific Binding Ratio (Control) | Specific Binding Ratio (Fear-Conditioned) |

| Amygdala | 1.05 | 0.27 |

| Hippocampus | 1.60 | 0.31 |

| Prefrontal Cortex | 2.83 | 0.78 |

| Cortex | 2.17 | 0.71 |

While direct preclinical studies using 5-(2'-(18F)Fluoroethyl)flumazenil in animal models of Parkinson's disease or Huntington's disease are not extensively documented in the reviewed literature, the closely related radiotracer, [11C]flumazenil, has been used. For instance, PET studies with [11C]flumazenil have been conducted to evaluate GABA-A receptors in Huntington's disease. researchgate.net This suggests a potential role for flumazenil-based radiotracers in understanding the neurobiology of these disorders as well. Furthermore, a clinical trial has been designed to use [18F]flumazenil PET as an index of neurodegeneration in Multiple Sclerosis (MS), indicating its translational potential from preclinical models to human studies. clinicaltrials.gov

Advancements in Radioligand Development and Methodological Improvements

Integration with Multimodal Imaging Techniques in Animal Models (e.g., NanoPET/CT, PET-MRI)

The application of 5-(2'-(18F)Fluoroethyl)flumazenil in preclinical research has been significantly enhanced by its integration with advanced multimodal imaging techniques, such as nano-positron emission tomography/computed tomography (nanoPET/CT) and positron emission tomography-magnetic resonance imaging (PET-MRI).

NanoPET/CT imaging has been successfully utilized in rodent studies to visualize the distribution of GABA-A receptors with high resolution. nih.govmdpi.com In studies with normal rats, nanoPET/CT with [18F]flumazenil has demonstrated significant uptake in brain regions known to have high GABA-A receptor availability, including the prefrontal cortex, cortex, amygdala, and hippocampus. preprints.orgpreprints.org The biodistribution of [18F]flumazenil in rats, as determined by nanoPET/CT, shows rapid accumulation in the brain within the first 5-10 minutes post-injection, followed by a decline. preprints.org This technique allows for detailed in-vivo analysis of receptor distribution and quantification in specific brain structures. mdpi.compreprints.org For instance, a study using a rat model of anxiety employed nanoPET/CT to demonstrate a global reduction in GABA-A receptor availability in fear-conditioned animals. nih.gov

The combination of PET with MRI offers complementary information, with PET providing molecular data and MRI offering high-resolution anatomical and functional details. aesnet.org While specific preclinical studies detailing the use of 5-(2'-(18F)Fluoroethyl)flumazenil with PET-MRI are emerging, the potential of this combination is significant. PET/MRI co-registration has been performed in rat models with the similar radiotracer [18F]FFMZ to delineate different regions of interest. aesnet.org A planned clinical study in multiple sclerosis patients will combine [18F]flumazenil PET with 7-Tesla and 3-Tesla MRI to investigate the pathophysiological meaning of neuronal damage. clinicaltrials.gov This multimodal approach is expected to provide a more comprehensive understanding by correlating receptor density changes with structural and functional alterations in the brain.

Future Directions in 5 2 18f Fluoroethyl Flumazenil Research

Further Optimization of Radiosynthesis and Formulation Protocols

The current production of 5-(2'-(18F)Fluoroethyl)flumazenil typically involves a no-carrier-added nucleophilic substitution reaction on a suitable precursor, such as a nitro- or tosylate-functionalized molecule. nih.gov Automated synthesis platforms are often employed to manage the short half-life of fluorine-18 (B77423) and ensure radiochemical purity. mdpi.com A common method involves using a K18F/Kryptofix [2.2.2] complex in a solvent like dimethylformamide (DMF) at high temperatures, followed by purification using high-performance liquid chromatography (HPLC). nih.gov

Table 1: Current Radiosynthesis Parameters for 5-(2'-(18F)Fluoroethyl)flumazenil

| Parameter | Reported Value/Method | Potential for Optimization |

|---|---|---|

| Precursor | Nitro-analog (e.g., Ro 15-2344) | Exploration of more reactive leaving groups (e.g., tosylates, novel sulfonate esters). |

| Reaction Conditions | K18F/Kryptofix complex, 160°C for 30 min | Lowering reaction temperature, investigating alternative phase-transfer catalysts. |

| Purification | Semi-preparative HPLC | Development of faster solid-phase extraction (SPE) methods, integrated purification on-chip. |

| Radiochemical Yield | ~15-30% (end of bombardment) mdpi.comnih.gov | Increase yield through precursor and condition optimization. |

| Total Synthesis Time | ~75 minutes nih.gov | Reduce time via faster reaction kinetics and purification. |

Elucidation of Specific GABAA Receptor Subtype Interactions in Preclinical Models

Flumazenil (B1672878) and its analogs bind to the benzodiazepine (B76468) binding site located at the interface between the α and γ subunits of the GABAa receptor. researchgate.net The GABAa receptor family is highly heterogeneous, composed of different combinations of subunits (e.g., α1-6, β1-3, γ1-3), with each subtype exhibiting a distinct neuroanatomical distribution and pharmacological function. For example, α1 subunits are associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions.

While it is known that 5-(2'-(18F)Fluoroethyl)flumazenil binds with high affinity to GABAa receptors, a detailed characterization of its binding profile across the various receptor subtypes is a critical area for future investigation. nih.gov This knowledge is essential for correctly interpreting PET imaging data in the context of specific neurological and psychiatric disorders, which may involve alterations in particular receptor subtypes.

Future research will likely employ advanced preclinical models to dissect these interactions. This includes the use of transgenic mice with specific GABAa receptor subunit knockouts or knock-ins. Imaging these animals with 5-(2'-(18F)Fluoroethyl)flumazenil would provide definitive evidence of the tracer's in vivo affinity for specific subtypes. Furthermore, in vitro autoradiography studies on brain sections from these models, alongside competition assays with subtype-selective compounds, can provide quantitative data on binding affinities (Kd) and receptor densities (Bmax). nih.gov

Table 2: Key GABAA Receptor α-Subunits and Their Functions

| Subunit | Primary Associated Function | Relevance for Imaging |

|---|---|---|

| α1 | Sedation, amnesia, anticonvulsant effects | Most widespread subunit; changes may reflect broad sedative/hypnotic drug effects. |

| α2 | Anxiolysis, muscle relaxation | Key target for anxiolytic drugs; imaging could track anxiety disorder pathology. |

| α3 | Anxiolysis, muscle relaxation | Similar to α2; also implicated in anxiety and muscle tone regulation. |

| α5 | Learning and memory | Concentrated in the hippocampus; imaging could be relevant for cognitive disorders. |

Development of Advanced Animal Models for Translational Research

Preclinical PET imaging with 5-(2'-(18F)Fluoroethyl)flumazenil relies on animal models that accurately recapitulate human diseases. Recent studies have made progress in this area, for instance by using a rat model of contextual fear conditioning to demonstrate reduced GABAa receptor availability in brain regions like the amygdala and hippocampus, which is relevant to anxiety disorders. researchgate.netnih.gov Other models have been used to investigate the role of GABAa receptors in drug-induced CNS toxicity. imrpress.com

A significant challenge in preclinical imaging is the confounding effect of anesthetics, which are often required to keep animals immobile during scanning. nih.gov Many anesthetic agents, such as isoflurane (B1672236), can directly modulate GABAa receptors, altering the binding of 5-(2'-(18F)Fluoroethyl)flumazenil and complicating the interpretation of results. nih.govresearchgate.net Studies have shown that anesthesia can have pronounced effects on the tracer's distribution and binding in the brain. researchgate.net

Future efforts must focus on two key areas. First is the development and validation of more sophisticated and etiologically relevant animal models for a wider range of conditions, including neurodegenerative diseases, epilepsy, and mood disorders. Second is the refinement of imaging protocols to mitigate the impact of anesthetics. This could involve developing techniques for PET imaging in awake and freely moving animals or identifying anesthetic cocktails (such as combinations of ketamine and dexmedetomidine) that have minimal impact on the GABAa system. nih.gov Comparing imaging results from anesthetized animals to those from awake animals or to ex vivo autoradiography will be crucial for validating these new protocols. nih.govnih.gov

Table 3: Findings from Preclinical Animal Models Using 5-(2'-(18F)Fluoroethyl)flumazenil

| Animal Model | Key Finding | Reference |

|---|---|---|

| Rat Model of Anxiety (Fear Conditioning) | Significantly lower tracer accumulation in the amygdala, prefrontal cortex, and hippocampus in anxious rats compared to controls. | researchgate.netnih.gov |

| Mouse Model of Mefenamic Acid Toxicity | Flumazenil reversed anxiety-like behaviors and catalepsy induced by mefenamic acid, suggesting GABAa receptor involvement. | imrpress.com |

| Baboon Model | Demonstrated rapid localization in BZR-rich tissues and blockage by unlabeled flumazenil, confirming specific binding. | nih.gov |

| Mouse Anesthesia Models | Anesthetics like isoflurane significantly alter tracer uptake and binding compared to awake mice, highlighting a major experimental confound. | nih.govresearchgate.net |

Exploration of Novel Preclinical Applications for Benzodiazepine Receptor Imaging

The primary application of 5-(2'-(18F)Fluoroethyl)flumazenil has been the in vivo mapping of GABAa/benzodiazepine receptors. This has been applied to study conditions where GABAergic neurotransmission is thought to be dysregulated, such as anxiety, stroke, and Alzheimer's disease. researchgate.netmdpi.com

The future of preclinical research with this tracer lies in expanding its application to new domains. One promising avenue is its use as a biomarker in the development of novel therapeutics targeting the GABAa receptor. PET imaging can provide in vivo confirmation of target engagement and receptor occupancy, helping to determine appropriate dosing for new drugs.

Another novel application is in the longitudinal study of disease progression and neuroplasticity. By conducting serial PET scans in the same animal over time, researchers can track changes in GABAa receptor density and distribution as a disease develops or in response to therapeutic intervention. This could provide invaluable insights into the pathophysiology of chronic neurological disorders. Furthermore, 5-(2'-(18F)Fluoroethyl)flumazenil could be used to investigate the role of the GABAergic system in a broader range of conditions not traditionally associated with it, such as in neurodevelopmental disorders or in understanding the neural basis of consciousness and its modulation by anesthetics. researchgate.net The tracer's ability to reveal changes in receptor availability makes it a powerful tool for exploring the dynamic nature of the brain in health and disease. nih.gov

Q & A

Basic: What are the standard methodologies for synthesizing 18F-FMZ, and how do they ensure radiochemical purity?

The copper-mediated 18F-fluorination of aryl boronic esters is a widely validated method for 18F-FMZ synthesis. This approach uses precursors like FMZ-BPin (boronic ester) and HMZ (non-radioactive analog). Key steps include:

- Elution optimization : Potassium oxalate (K₂C₂O₄) is critical for eluting [18F]fluoride from QMA cartridges, improving radiochemical conversion (RCC) to ~40% compared to carbonate-based methods .

- Automation : Cassette-based synthesizers (e.g., AIO systems) enable GMP-compatible, multi-dose production with consistent RCC .

- Quality control : Radiochemical purity (>95%) is confirmed via radio-TLC (5% methanol/dichloromethane) and radio-HPLC (RP-18 column with UV/radioactivity detection). Impurities (e.g., OHMZ) are quantified against pharmacopeial limits (e.g., ≤5 µg/V for desmethylflumazenil) .

Basic: How is 18F-FMZ validated for clinical PET imaging of GABAA receptors?

Validation involves:

- In vitro binding assays : Competitive inhibition studies using reference compounds (e.g., PF-06372865) to determine Ki values. 18F-FMZ shows high affinity for α1β3γ2 (Ki ~1–3 nM), comparable to non-radioactive FMZ .

- Biodistribution studies : PET-MRI in humans confirms rapid brain uptake, with peak standardized uptake values (SUVs) in receptor-dense regions (e.g., cortex) within 10–20 minutes post-injection .

- Metabolic stability : Plasma analysis via radio-HPLC verifies >90% intact tracer at 60 minutes, ensuring reliable receptor quantification .

Advanced: How can researchers address low radiochemical yields (RCYs) in 18F-FMZ synthesis?

RCY optimization strategies include:

- Precursor design : Boronic ester precursors (e.g., FMZ-BPin) improve fluorination efficiency over traditional iodonium salts, reducing side reactions .

- Reagent optimization : K₂CO₃/K₂C₂O₄ mixtures in 20% aqueous CH₃CN enhance fluoride reactivity, achieving RCC up to 40% .

- Temperature/pH control : Reactions at 100–110°C with pH 7–8 minimize hydrolysis of intermediates .

Comparative studies show copper-mediated methods yield higher RCYs (~40%) versus electrophilic fluorination (~20%) .

Advanced: What methodological challenges arise in quantifying 18F-FMZ binding heterogeneity across GABAA receptor subtypes?

Key challenges and solutions:

- Subtype selectivity : In vitro autoradiography with subtype-specific antagonists (e.g., α5-selective L-655,708) differentiates regional binding patterns .

- Kinetic modeling : Compartmental models (e.g., Logan graphical analysis) separate specific vs. non-specific binding in dynamic PET data, accounting for α1 vs. α5 subtype contributions .

- Cross-validation : Co-registration with MRI improves spatial resolution, addressing partial volume effects in small brain regions (e.g., hippocampus) .

Advanced: How do impurities like OHMZ impact 18F-FMZ synthesis, and how are they controlled?

- Source of impurities : OHMZ forms via hydrolysis during fluorination. Levels are minimized by:

- Toxicological limits : Impurity thresholds align with ICH Q3D(R1) guidelines, validated via LC-MS against USP reference standards .

Advanced: What frameworks guide the integration of 18F-FMZ research into broader neuroreceptor theory?

- Receptor occupancy models : Linking PET-derived binding potential (BPND) to GABAA modulation in epilepsy or anxiety disorders .

- Dose-response correlations : Preclinical studies correlate 18F-FMZ uptake changes with behavioral outcomes (e.g., seizure thresholds), informing clinical trial design .

- Multi-modal imaging : Combining PET-MRI with EEG or MRS validates receptor dynamics against electrophysiological/metabolic markers .

Basic: What analytical techniques are essential for characterizing 18F-FMZ stability?

- Radio-TLC : Monitors radiochemical degradation using silica gel plates and dual detectors (UV/radioactivity) .

- Mass spectrometry : HRMS confirms molecular identity (C₁₅H₁₄¹⁸FN₃O₃, [M+H]+ = 322.11) and detects trace impurities .

- Stability testing : Accelerated studies at 25°C/60% RH confirm formulation integrity over 6 hours, critical for multi-dose distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。